N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-2-pyrrolidin-1-ylpyridine-3-carboxamide
Description
N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-2-pyrrolidin-1-ylpyridine-3-carboxamide is a complex organic compound featuring a pyrrolidine ring, a methoxyphenyl group, and a pyridine carboxamide moiety
Properties
IUPAC Name |
N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-2-pyrrolidin-1-ylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-27-19-9-3-2-8-18(19)25-14-10-16(15-25)23-21(26)17-7-6-11-22-20(17)24-12-4-5-13-24/h2-3,6-9,11,16H,4-5,10,12-15H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZZMLVVUOUTLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCC(C2)NC(=O)C3=C(N=CC=C3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-2-pyrrolidin-1-ylpyridine-3-carboxamide typically involves multi-step organic reactions
Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized via the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.
Methoxyphenyl Group Introduction: The methoxyphenyl group is often introduced through electrophilic aromatic substitution reactions, where a methoxy-substituted benzene derivative reacts with a suitable electrophile.
Pyridine Carboxamide Formation: The final step involves coupling the pyrrolidine derivative with a pyridine carboxylic acid or its derivative, using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the pyridine ring or the carboxamide group, potentially converting them into more reduced forms such as amines or alcohols.
Substitution: The methoxyphenyl group can participate in nucleophilic aromatic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications include acting as a ligand for specific receptors or enzymes, possibly leading to the development of new drugs.
Industry: It could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-2-pyrrolidin-1-ylpyridine-3-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-2-pyrrolidin-1-ylpyridine-3-carboxamide: shares structural similarities with other pyrrolidine and pyridine derivatives.
Pyrrolidine-based Compounds: These include various pharmaceuticals and bioactive molecules that feature the pyrrolidine ring.
Pyridine Carboxamides: Compounds like nicotinamide and its derivatives, which are known for their biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological properties and potential therapeutic applications not seen in other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
